molecular formula C15H20N2O6 B152293 (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid CAS No. 219297-12-8

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid

Cat. No.: B152293
CAS No.: 219297-12-8
M. Wt: 324.33 g/mol
InChI Key: HTDDLFNQWIQXQX-LLVKDONJSA-N
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Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid (abbreviated as N-Boc-4-nitrobenzoyl-L-alanine or Boc-Nal-ONp) is an important and versatile amino acid in the synthesis of peptides and other biologically active compounds. It is a chiral building block that can be used to create complex structures with precise stereochemistry. Boc-Nal-ONp is a commonly used amino acid in peptide synthesis, and it has a wide range of applications in scientific research, including drug discovery, biochemistry, and molecular biology.

Scientific Research Applications

Synthesis and Reactivity

  • (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid, being a Boc-amino acid derivative, is involved in carbodiimide-mediated reactions, crucial for peptide synthesis. The compound, when reacted with p-nitrophenol, forms Boc-Xaa-OR products. However, the formation of undesirable dimers through intermediate 2-alkoxy-5(4H)-oxazolone can be mitigated by specific reaction conditions (Benoiton, Lee, & Chen, 2009).

Therapeutic Applications

  • Functionalized amino acid derivatives, including this compound, have been synthesized and evaluated for anticancer properties. Compounds derived from this base structure have shown promising cytotoxicity against human cancer cell lines, especially in ovarian and oral cancers, paving the way for new anticancer agents (Kumar et al., 2009).

Spectroscopic and Redox Behavior

  • The compound, when functionalized into oligoaniline-terpyridine ligands, displays significant spectroscopic shifts and enhanced metal-to-ligand charge-transfer transition bands in its ruthenium(II) complexes. This suggests potential applications in materials science, particularly in fields requiring specific optical and redox properties (Qiu, Cheng, & Wang, 2009).

Environmental Studies

  • Derivatives of this compound, specifically nitrophenols, have been identified in diesel exhaust particles (DEPs) and are associated with vasodilative activity. This finding is crucial for environmental health studies, as it highlights the impact of DEPs on cardiovascular health (Seki et al., 2010).

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16-11(9-13(18)19)8-10-4-6-12(7-5-10)17(21)22/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDDLFNQWIQXQX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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